molecular formula C20H23N3O B2824163 N-(3-morpholinopropyl)acridin-9-amine CAS No. 314261-85-3

N-(3-morpholinopropyl)acridin-9-amine

Cat. No. B2824163
CAS RN: 314261-85-3
M. Wt: 321.424
InChI Key: FCCDGCQYPHQHNP-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)acridin-9-amine is a chemical compound with the molecular formula C20H23N3O . It is also known by other names such as N-[3-(4-Morpholinyl)propyl]-9-acridinamine .


Synthesis Analysis

The synthesis of acridine derivatives, including this compound, has been a subject of active research. A simple and feasible approach to the synthesis of new amine derivatives of acridine based on the methodology of direct C–H functionalization has been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a planar aromatic acridine core with a morpholinopropyl group attached . The acridine core is identified by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

Acridine derivatives have been found to have a wide range of applications in pharmacology and industry. They have been particularly interesting for scientists due to their wide variety of applications. Since acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences, the demand for synthetic scaffold advancements and modifications has grown in recent decades .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H23N3O, an average mass of 321.416 Da, and a monoisotopic mass of 321.184113 Da .

Scientific Research Applications

Optoelectronic Materials

Sharma et al. (2016) synthesized a series of donor–acceptor molecules based on acridone-amine, including morpholine substituted acridone compounds. These compounds displayed potential as hole transporting materials in optoelectronic devices due to their photophysical properties and energy levels similar to widely used materials like NPD, TPD, and spiro-OMe-TAD Sharma et al., 2016.

Polymer Science

Jo et al. (2008) explored the RAFT polymerization of N-acryloylmorpholine to create polymeric amphiphiles, demonstrating the capability of morpholine derivatives in forming well-controlled polymers for potential applications in drug delivery systems Jo et al., 2008.

Drug-DNA Interaction Studies

Shukla and Tiwari (2009) investigated the antitumor activity of 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide through its binding with DNA, highlighting the significance of acridine derivatives in cancer therapy through intercalative DNA interactions Shukla & Tiwari, 2009.

Synthetic Organic Chemistry

Siau and Bode (2014) developed a methodology using stannyl amine protocol (SnAP) reagents for synthesizing saturated, spirocyclic N-heterocycles, including morpholines, as scaffolds for drug discovery, illustrating the versatility of morpholine derivatives in synthetic chemistry Siau & Bode, 2014.

Analytical Chemistry

Malinina et al. (2018) developed a capillary electrophoresis method for analyzing morpholine and its degradation products in steam water, using acridine for indirect UV detection, demonstrating the relevance of acridine derivatives in environmental analysis Malinina et al., 2018.

Mechanism of Action

Target of Action

N-(3-morpholinopropyl)acridin-9-amine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . The primary target of acridine derivatives is DNA . They intercalate into the DNA structure, which can disrupt the normal functioning of DNA and related enzymes .

Mode of Action

The mode of action of this compound involves DNA intercalation . The planar structure of acridine allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The insertion of the acridine molecule causes the DNA helix to unwind .

Biochemical Pathways

The intercalation of this compound into DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of enzymes that interact with DNA . This disruption can lead to a variety of downstream effects, including the inhibition of DNA replication and transcription, which can ultimately lead to cell death .

Pharmacokinetics

Other acridine derivatives have been shown to penetrate the blood-brain barrier . This suggests that this compound may also be able to reach the brain and exert its effects there. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is largely dependent on its interaction with DNA. By intercalating into DNA, it can disrupt normal cellular processes, leading to cell death . This makes it a potential therapeutic agent for conditions like cancer, where the goal is to kill off abnormal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to intercalate into DNA. Additionally, the presence of other molecules can also affect the action of this compound. For example, the presence of DNA repair proteins could potentially counteract the effects of the compound .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCDGCQYPHQHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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